

A Comparative Guide to AZD3458 and Dual PI3K δ / γ Inhibitors like AZD8154

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Compound of Interest

Compound Name: AZD3458

Cat. No.: B1460639

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This guide provides an objective comparison between the selective PI3K γ inhibitor, **AZD3458**, and dual PI3K δ / γ inhibitors, with a focus on AZD8154. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting phosphoinositide 3-kinase (PI3K) isoforms in immunology and oncology.

Introduction to PI3K δ and PI3K γ Inhibition

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, and survival.^{[1][2][3]} Within the Class I PI3K family, the p110 δ (PI3K δ) and p110 γ (PI3K γ) isoforms are predominantly expressed in immune cells, making them attractive targets for modulating immune responses in various diseases.^{[1][2][4][5]}

- PI3K δ is crucial for the function of adaptive immune cells, particularly B and T lymphocytes. Its inhibition can attenuate immune responses, which has been explored in autoimmune diseases and B-cell malignancies.^{[1][2][4]}
- PI3K γ plays a key role in the function of myeloid cells, such as macrophages and neutrophils.^{[1][2][5]} It is involved in myeloid cell trafficking, polarization, and the establishment of an immunosuppressive tumor microenvironment (TME).^{[6][7]}

This guide compares two distinct strategies for targeting these isoforms: selective inhibition of PI3K γ with **AZD3458**, and dual inhibition of both PI3K δ and PI3K γ with compounds like AZD8154.

Mechanism of Action

AZD3458: The Selective PI3Ky Inhibitor

AZD3458 is an orally bioavailable and highly selective inhibitor of the PI3Ky isoform.^{[6][8]} Its primary mechanism in the context of cancer is to remodel the immunosuppressive tumor microenvironment.^{[9][10]} By inhibiting PI3Ky in myeloid cells, particularly tumor-associated macrophages (TAMs), **AZD3458** is designed to:

- Switch macrophage phenotype: Instead of outright repolarizing macrophages, **AZD3458** promotes a "cytotoxic switch," turning them into activated, antigen-presenting cells.^{[11][12]} This is associated with increased expression of markers like iNOS and MHCII and a shift in cytokine production, such as reduced IL-10.^[11]
- Enhance T-cell activity: The activation of macrophages leads to an enhanced anti-tumor response mediated by CD8+ T-cells.^{[9][11]}
- Overcome immunotherapy resistance: **AZD3458** has shown the ability to revert resistance to checkpoint inhibitors (e.g., anti-PD-1/PD-L1) in preclinical models.^{[6][9][10]}

AZD8154: The Dual PI3K δ / γ Inhibitor

AZD8154 is a potent, inhaled dual inhibitor of both PI3K δ and PI3Ky.^{[13][14][15]} This dual-inhibition profile allows it to modulate a broader range of immune cells, including both the myeloid and lymphoid lineages. Developed primarily as a treatment for respiratory diseases like asthma, its mechanism involves:

- Broad anti-inflammatory effects: By inhibiting PI3K δ , AZD8154 can suppress lymphocyte activity, while the inhibition of PI3Ky targets myeloid cells like neutrophils and eosinophils, which are key drivers of airway inflammation.^{[14][16][17]}
- Synergistic cytokine modulation: Studies have shown a synergistic advantage of inhibiting both isoforms over a single isoform in modulating the release of cytokines from peripheral blood mononuclear cells (PBMCs) of asthmatic patients.^[14]
- Local administration: Its formulation as an inhaled therapeutic is designed to deliver the drug directly to the lungs, achieving high local concentrations and minimizing systemic exposure.

[\[15\]](#)[\[18\]](#)[\[19\]](#)

Data Presentation

Table 1: In Vitro Potency and Selectivity

Compound	Target	Human pIC ₅₀	Human IC ₅₀ (nM)	Selectivity Profile
AZD3458	PI3Ky	9.1 [20]	7.9 (enzyme) [21] , 8 (cellular) [6] [10] [21]	Highly selective for PI3Ky. It is over 100-fold selective against PI3Kδ. [6] [10]
PI3Kδ	6.5 [20]	0.3 mM (enzyme), 1 mM (cellular) [21]		
PI3Kα	5.1 [20]	7.9 mM (enzyme), <30 mM (cellular) [21]		
PI3Kβ	<4.5 [20]	<30 mM (enzyme & cellular) [21]		
AZD8154	PI3Ky	9.1 [13]	0.79 [13]	Potent dual inhibitor of PI3Ky and PI3Kδ.
PI3Kδ	9.2 [13]	0.69 [13]		
PI3Kα	7.2 [13]	61 [13]		
PI3Kβ	5.9 [13]	1400 [13]		

Table 2: Preclinical Efficacy Highlights

Compound	Therapeutic Area	Model	Key Findings
AZD3458	Immuno-Oncology	4T1, LLC, CT-26, MC-38 syngeneic mouse tumor models	<ul style="list-style-type: none">- Enhanced anti-tumor effects when combined with checkpoint inhibitors (α-PD-1/α-PD-L1).[6][9][10][11]- Remodeled the tumor microenvironment by decreasing TAMs and reducing immunosuppressive markers (CD206, PD-L1).[9][10]- Promoted cytotoxic T-cell activation (increased GzmB and Perforin).[9][10]
AZD8154	Respiratory	Rat ovalbumin (OVA) challenge model of allergic asthma	<ul style="list-style-type: none">- Dose-dependently inhibited influx of eosinophils, lymphocytes, and neutrophils into the lung.[14]- Inhibited the release of key cytokines (IL-13, IL-17).[13][14]- Reduced late asthmatic response and airway inflammation.[17][22]

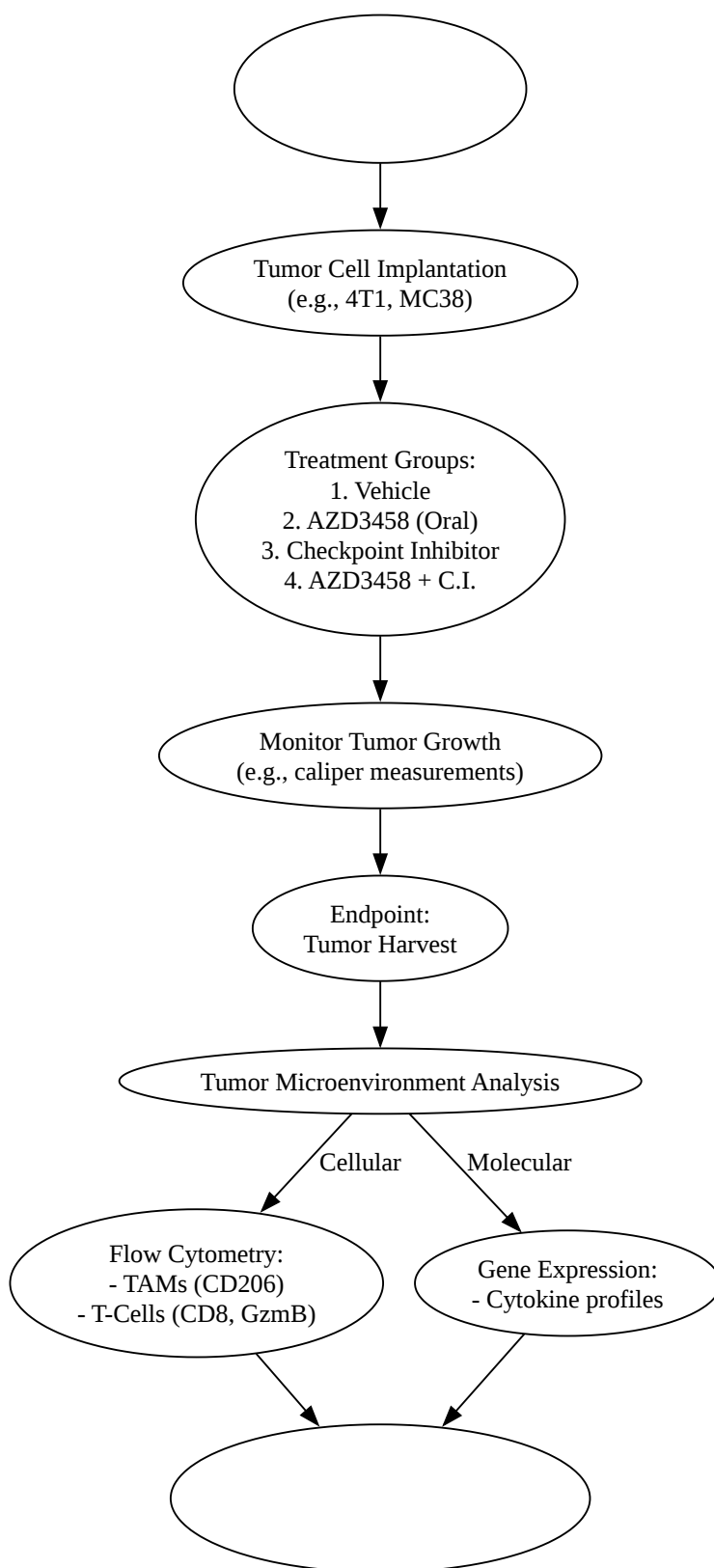
Respiratory	Tissues from severe asthmatics	- Dose-dependently inhibited cytokine release from PBMCs and expression of CD11b on eosinophils and neutrophils.[13]
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Table 3: Pharmacokinetics and Administration

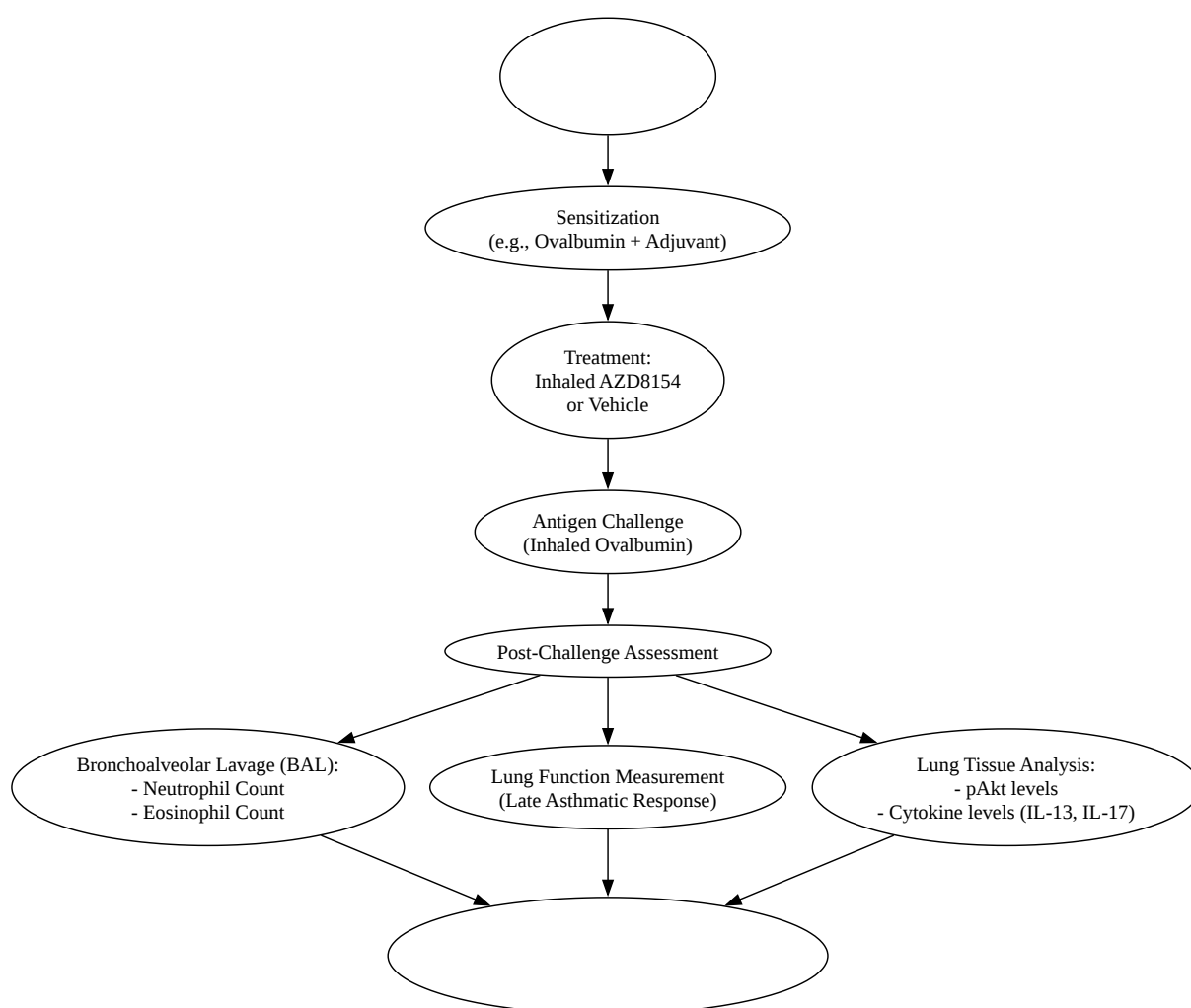
Feature	AZD3458	AZD8154
Modality	Small Molecule[21]	Small Molecule[13]
Route of Administration	Oral[6][21]	Inhaled (Topical)[13][18]
CNS Penetrance	Low[21]	Low[13]
Key PK Characteristics	Orally bioavailable.[6]	Prolonged lung retention and a half-life supporting once-daily dosing.[18][23] High pulmonary bioavailability (94%).[24][25]
Clinical Status	Preclinical; described as a clinical candidate.[10][21]	Phase 1 clinical trials completed.[14][18][23][26] Development appears to have been discontinued.[27]

Signaling Pathways and Experimental Workflows





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Experimental Protocols

PI3K Enzyme Inhibition Assay (General Protocol)

A common method to determine the potency (IC_{50}) of kinase inhibitors is a biochemical assay that measures the conversion of PIP2 to PIP3.

- Reagents and Materials: Recombinant human PI3K isoforms (α , β , δ , γ), PIP2 substrate, ATP, kinase buffer, and a detection system (e.g., fluorescence-based or luminescence-based).[3]
- Procedure:
 - The inhibitor (**AZD3458** or AZD8154) is serially diluted to various concentrations.
 - The recombinant PI3K enzyme is pre-incubated with the inhibitor for a defined period (e.g., 10-15 minutes) at room temperature.[28]
 - The kinase reaction is initiated by adding a mixture of PIP2 substrate and ATP.
 - The reaction is allowed to proceed for a set time (e.g., 1 hour) at room temperature.[28]
 - The reaction is stopped, and the amount of PIP3 product is quantified. Detection can be achieved using a fluorescently labeled PIP3-binding protein or an antibody-based system (e.g., HTRF, AlphaLISA).[3]
- Data Analysis: The amount of PIP3 produced is plotted against the inhibitor concentration. A dose-response curve is fitted to the data to calculate the IC_{50} value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

In Vivo Tumor Model: Syngeneic Mouse (for AZD3458)

This protocol assesses the anti-tumor efficacy of **AZD3458**, alone and in combination with checkpoint inhibitors.

- Cell Lines and Animals: Syngeneic tumor cell lines (e.g., 4T1 breast cancer, MC38 colon adenocarcinoma) are implanted orthotopically or subcutaneously into immunocompetent mice (e.g., BALB/c or C57BL/6).[10][11]

- Treatment: Once tumors are established, mice are randomized into treatment groups. **AZD3458** is typically administered orally (e.g., 20mg/kg, twice daily).[10] Checkpoint inhibitors (e.g., anti-PD-1 antibodies, 10mg/kg) are administered via intraperitoneal injection on a defined schedule.[9][10]
- Monitoring: Tumor volume is measured regularly with calipers. Animal body weight and overall health are also monitored.
- Endpoint Analysis: At the end of the study, tumors are excised. A portion of the tumor is processed into a single-cell suspension for flow cytometry to analyze immune cell populations (e.g., CD8+ T-cells, TAMs, MDSCs) and their activation status (e.g., GzmB, CD206).[9][10] Another portion can be used for gene expression analysis or immunohistochemistry.[10]

In Vivo Asthma Model: Rat Ovalbumin Challenge (for AZD8154)

This protocol evaluates the effect of inhaled AZD8154 on features of allergic asthma.[14][22]

- Animals and Sensitization: Brown-Norway rats are sensitized to ovalbumin (OVA) via intraperitoneal injections of OVA mixed with an adjuvant (e.g., alum).[29]
- Drug Administration: Prior to the antigen challenge, rats receive AZD8154 or vehicle control via intratracheal administration or inhalation to ensure direct delivery to the lungs.[17][29]
- Antigen Challenge: Sensitized rats are exposed to an aerosolized solution of OVA to induce an asthmatic response.[14][29]
- Endpoint Measurement:
 - Lung Function: The late asthmatic response (LAR) is assessed by measuring changes in airway resistance and compliance for several hours post-challenge.[22][29]
 - Bronchoalveolar Lavage (BAL): At a specified time post-challenge (e.g., 24 hours), a BAL is performed to collect fluid from the lungs. The fluid is analyzed to count the number of inflammatory cells, such as neutrophils and eosinophils.[14]

- Target Engagement: Lung tissue can be collected to measure levels of phosphorylated Akt (pAkt) or phosphorylated S6 ribosomal protein as biomarkers of PI3K pathway inhibition. [\[14\]](#)[\[22\]](#)

Conclusion

The comparison between **AZD3458** and AZD8154 highlights two distinct therapeutic strategies emerging from the targeted inhibition of PI3K isoforms.

- **AZD3458** represents a focused immuno-oncology approach. Its high selectivity for PI3K γ is tailored to modulate the myeloid compartment of the tumor microenvironment, aiming to reverse immune suppression and enhance the efficacy of other immunotherapies like checkpoint inhibitors. Its development as an oral agent is suited for chronic dosing in cancer treatment.
- AZD8154 embodies a broader anti-inflammatory strategy. By dually inhibiting both PI3K δ and PI3K γ , it targets both the lymphoid and myeloid arms of the immune system. This dual action, combined with its inhaled delivery, was optimized for treating localized inflammation in respiratory diseases like asthma, where multiple immune cell types contribute to the pathology.[\[14\]](#)[\[15\]](#)[\[16\]](#)

The choice between a selective PI3K γ inhibitor and a dual PI3K δ/γ inhibitor is therefore highly dependent on the therapeutic context. For systemic cancers where myeloid-driven immune suppression is a key resistance mechanism, a selective PI3K γ inhibitor like **AZD3458** offers a targeted approach. For complex inflammatory conditions involving multiple immune lineages, a dual inhibitor like AZD8154 may provide a more comprehensive blockade, with local delivery being a key strategy to mitigate potential systemic side effects associated with broader PI3K inhibition.

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